molecular formula C16H18N2O4 B5875962 1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5875962
M. Wt: 302.32 g/mol
InChI Key: PWEZDEWIFUSBBL-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as barbituric acid derivative, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects on the body. In

Scientific Research Applications

1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of neuroscience. This compound has been found to have anxiolytic and sedative effects on the central nervous system. It has also been studied for its potential as an anticonvulsant and analgesic agent.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to act on the GABA-A receptor in the brain. This receptor is responsible for regulating the activity of the central nervous system. By binding to this receptor, the compound is able to enhance the inhibitory effects of GABA, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have various biochemical and physiological effects on the body. It has been shown to reduce anxiety and induce sleep in animal models. It has also been found to have anticonvulsant and analgesic effects. Additionally, this compound has been studied for its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its ability to induce anxiolytic and sedative effects in animal models. This makes it a useful tool for studying the central nervous system and its regulation. However, one of the limitations of using this compound is its potential for toxicity. High doses of this compound have been found to be toxic to the liver and kidneys.

Future Directions

There are several future directions for research on 1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is in the development of new drugs based on the structure of this compound. Another area of research is in the study of the potential anti-inflammatory effects of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for toxicity.

Synthesis Methods

1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is synthesized through a specific method. The synthesis involves the reaction between cyclohexylamine and diethyl malonate in the presence of sodium ethoxide. The resulting product is then reacted with acetic anhydride and 5-methyl-2-furaldehyde to form the final product. This synthesis method has been widely used in various scientific research applications.

properties

IUPAC Name

(5Z)-1-cyclohexyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-10-7-8-12(22-10)9-13-14(19)17-16(21)18(15(13)20)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,19,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEZDEWIFUSBBL-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)NC(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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